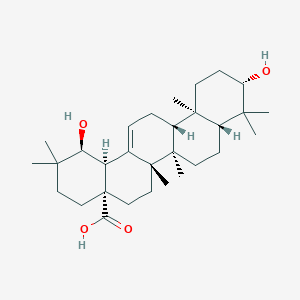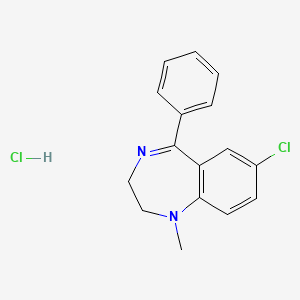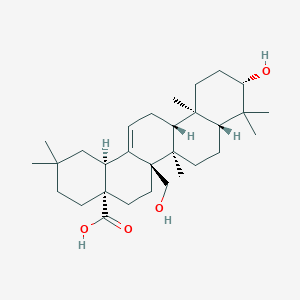
(3beta)-3,27-Dihydroxyolean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-3,27-dihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-ene substituted by hydroxy groups at 3beta and 27-positions and a carboxy group at position 28. It is a pentacyclic triterpenoid, a monocarboxylic acid and a diol. It derives from a hydride of an oleanane.
Scientific Research Applications
Cytotoxic and Apoptosis-Inducing Properties
(3beta)-3,27-Dihydroxyolean-12-en-28-oic acid, a triterpenoid isolated from Astilbe chinensis, demonstrates cytotoxic and apoptosis-inducing effects. It consists of a linear array of fused rings, with hydroxy and carboxy groups contributing to hydrogen bonding and molecular chain formation. These properties suggest potential for cancer treatment applications (Sun & Pan, 2004).
Potential in Cancer Chemoprevention
Extracts from Eugenia sandwicensis, containing compounds related to (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid, have shown significant inhibitory activity in cancer chemoprevention models. This highlights the compound's potential role in preventing cancer development (Gu et al., 2001).
Inhibition of Tumor Cell Growth
Derivatives of oleanolic acid, a related compound, have been found to inhibit the growth of various cancer cells, suggesting similar potential for (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid in cancer treatment (Huang et al., 2006).
Protein Tyrosine Phosphatase 1B Inhibitory Activity
Compounds similar to (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), indicating potential therapeutic applications in diseases where PTP1B is implicated (Na et al., 2006).
ACAT Inhibitory Activity
Certain triterpenoids, structurally related to (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid, show significant inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), a therapeutic target for atherosclerosis (Han et al., 2002).
properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,27-,28+,29-,30-/m0/s1 |
InChI Key |
ADBMMSFXIFGNAX-MDAIVZGXSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)CO)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



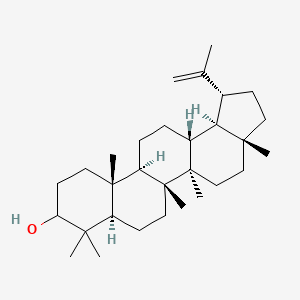

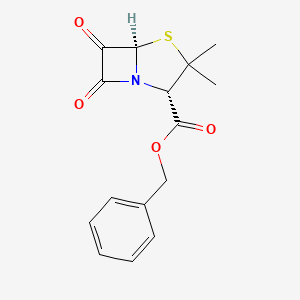
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
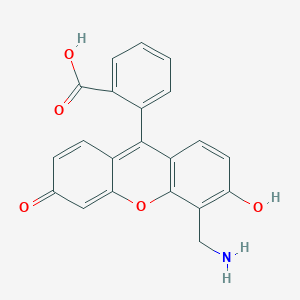
![2,5-Dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1252748.png)
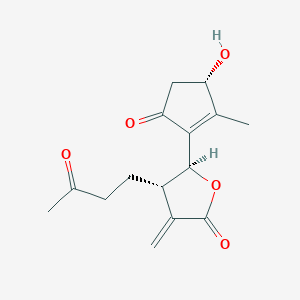
![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)

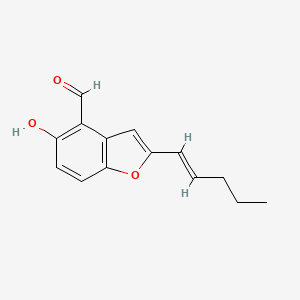
![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
![(1S,2S,3R,5S,6S,7S,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1252757.png)
